2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene
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Overview
Description
2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3 It is a derivative of benzene, where the benzene ring is substituted with bromine, two methyl groups, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 1,3-dimethyl-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the selection of appropriate catalysts and reaction conditions can optimize the production process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the trifluoromethyl and methyl groups retained on the benzene ring .
Scientific Research Applications
2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom, in particular, can be readily substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 2-Bromo-3-methyl-4-(trifluoromethyl)benzene
- 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene
Uniqueness
2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and applications. The presence of both methyl and trifluoromethyl groups on the benzene ring provides a distinct electronic environment, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2-bromo-1,3-dimethyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-5-3-4-7(9(11,12)13)6(2)8(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGQSQFDBGIIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)(F)F)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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